
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine exerts its effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
Biochemical and physiological effects:
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is also stable under normal laboratory conditions. However, 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine also has limited solubility in organic solvents such as ethanol and methanol.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine. One potential area of research is the development of novel derivatives of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine with improved therapeutic properties. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Additionally, further studies are needed to determine the safety and efficacy of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine in humans.
Conclusion:
In conclusion, 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a chemical compound that has potential applications in various fields, including medicine and neuroscience. It has been found to exhibit antitumor, antidepressant, and anxiolytic effects, and has also been investigated for its potential use as a neuroprotective agent. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research on 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is needed to fully understand its therapeutic potential and to develop novel derivatives with improved properties.
Synthesemethoden
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be synthesized by reacting 3,4-dichloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antidepressant, and anxiolytic effects. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2S/c17-15-6-3-13(11-16(15)18)20-7-9-21(10-8-20)24(22,23)14-4-1-12(19)2-5-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFXFUVORFSUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)

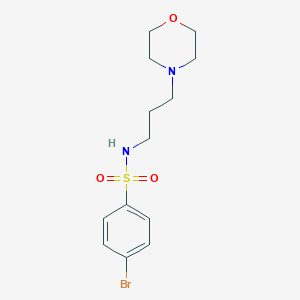
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)
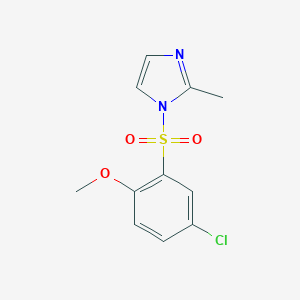
![1-Benzyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B512808.png)
![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)
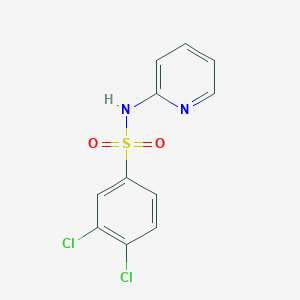
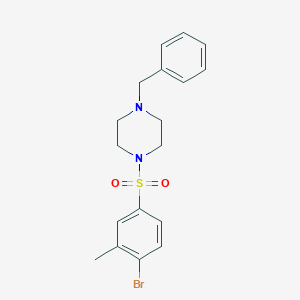
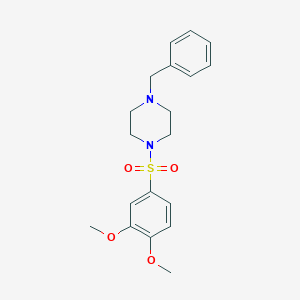

![3-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B512828.png)

![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)